(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-4-9-16-14(17)13(20-15(16)18)10-11-5-7-12(19-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFXWZENMVJGH-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=CC=C(C=C2)OC)/SC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methoxybenzaldehyde with 3-butyl-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration, washed, and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol, methanol, or tetrahydrofuran under controlled temperatures.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in solvents like acetone or dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
Antidiabetic Activity
Thiazolidinediones, including (5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, are primarily recognized for their role as insulin sensitizers. They act as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and adipocyte differentiation.
Recent studies have shown that this compound exhibits significant antidiabetic effects in animal models. For instance, research involving alloxan-induced diabetic rats demonstrated that this thiazolidinedione derivative can effectively lower blood glucose levels and improve insulin sensitivity . The mechanism is thought to involve modulation of lipid metabolism and enhancement of glucose uptake in peripheral tissues.
Anti-inflammatory Properties
In addition to its antidiabetic effects, this compound has been investigated for its anti-inflammatory properties. Thiazolidinediones are known to reduce inflammation through various pathways, including inhibition of nuclear factor kappa B (NF-κB) signaling and reduction of pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.
Pharmacological Studies
Several pharmacological studies have highlighted the efficacy of thiazolidinediones like this compound. For example:
These studies underscore the compound's potential as a therapeutic agent in managing diabetes and inflammation.
Mechanism of Action
The mechanism of action of (5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The activation of PPARs by this compound can lead to improved insulin sensitivity and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one
- (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-sulfanylidene-3-(2,4,6-trimethylphenyl)-1,3-diazinane-4,6-dione
Uniqueness
(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the methoxyphenylmethylidene moiety contributes to its unique reactivity and potential therapeutic applications compared to other thiazolidinedione derivatives.
Biological Activity
The compound (5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a member of the thiazolidinedione family, which is well-known for its diverse biological activities. Thiazolidinediones have been extensively studied for their potential in treating various diseases, particularly diabetes and related metabolic disorders. This article provides a detailed review of the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with other compounds.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: CHNOS
This structure features a thiazolidine core that is crucial for its biological activity. The substituents, including the butyl group and the methoxyphenyl group, play significant roles in modulating its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes such as protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways. This inhibition can lead to enhanced insulin sensitivity and anti-diabetic effects .
- PPARγ Activation: Similar to other thiazolidinediones, this compound may activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a vital role in glucose metabolism and fat cell differentiation .
Antimicrobial Activity
Research indicates that thiazolidinediones exhibit antimicrobial properties. In vitro studies have demonstrated that derivatives of thiazolidinediones possess significant activity against various bacterial strains. For instance, several thiazolidinedione derivatives have shown moderate to good antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans .
Antidiabetic Effects
The antidiabetic potential of this compound has been evaluated in multiple studies. It has been reported to improve insulin sensitivity and lower blood glucose levels in diabetic models. The compound's ability to activate PPARγ enhances glucose uptake in adipose tissue and improves lipid profiles .
Study 1: Antimicrobial Efficacy
In a comparative study involving various thiazolidinedione derivatives, this compound exhibited superior antimicrobial activity compared to traditional antibiotics. The study highlighted its effectiveness against resistant strains of bacteria .
Study 2: Antidiabetic Activity in Animal Models
A study conducted on alloxan-induced diabetic rats demonstrated that administration of this compound resulted in significant reductions in fasting blood glucose levels and improvements in insulin sensitivity markers compared to control groups .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Antidiabetic | Effective against resistant bacteria; improves insulin sensitivity |
| Thiazolidinedione A | Structure | Antidiabetic | Moderate effect on glucose metabolism |
| Thiazolidinedione B | Structure | Antimicrobial | Limited efficacy against certain strains |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Core Formation : React α-haloketones with thiourea under basic conditions to form the thiazolidine-2,4-dione core .
- Benzylidene Introduction : Use a Knoevenagel condensation between the core and 4-methoxybenzaldehyde. Optimize temperature (70–90°C) and solvent (e.g., ethanol or DMF) to enhance reaction efficiency .
- Catalyst Optimization : Test bases like piperidine or ammonium acetate to improve regioselectivity and yield .
- Yield Improvement : Employ reflux conditions with inert gas (N₂) to prevent oxidation and monitor progress via TLC or HPLC .
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., E-configuration of the benzylidene group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Purity Analysis :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
- Melting Point : Compare observed values with literature to detect impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assays for this compound?
- Approach :
- Assay Standardization : Control variables like cell line viability, incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
- Structural Analog Comparison : Test derivatives (e.g., 4-chloro or 4-fluoro benzylidene variants) to isolate substituent-specific effects .
- Mechanistic Studies : Use kinase inhibition assays (e.g., EGFR or MAPK) to identify off-target interactions that may explain contradictory results .
Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this thiazolidinedione derivative?
- SAR Methodology :
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing 4-methoxy with 4-ethoxy or halogenated phenyl rings) .
- Biological Screening : Compare IC₅₀ values in anti-inflammatory (COX-2 inhibition) or anticancer (MTT assay) models to correlate structural changes with activity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins like PPAR-γ .
Q. What methodological approaches are recommended for analyzing the stereochemical outcomes in the synthesis of this compound?
- Stereochemical Analysis :
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to separate enantiomers and determine optical purity .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethanol/water mixtures .
- Circular Dichroism (CD) : Compare CD spectra with known E/Z isomers to confirm benzylidene geometry .
Key Considerations
- Data Integrity : Cross-validate spectral data with peer-reviewed sources (e.g., PubChem, Royal Society of Chemistry) .
- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., thiourea derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
